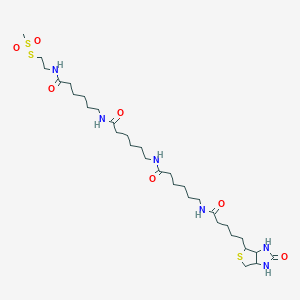
1-Azido-2-chloro-4-iodobenzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Azido-2-cloro-4-yodobenceno es un compuesto orgánico que pertenece a la clase de azidas aromáticas. Se caracteriza por la presencia de un grupo azida (-N₃), un átomo de cloro y un átomo de yodo unidos a un anillo de benceno. Este compuesto es de interés en varios campos de investigación debido a sus propiedades químicas únicas y su reactividad.
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción
El 1-azido-2-cloro-4-yodobenceno se puede sintetizar a través de un proceso de múltiples pasos que implica la sustitución de átomos de hidrógeno en un anillo de benceno con grupos azida, cloro y yodo. Un método común involucra los siguientes pasos:
Nitración: El benceno se nitra para formar nitrobenceno.
Reducción: El nitrobenceno se reduce a anilina.
Diazotización: La anilina se diazotiza para formar una sal de diazonio.
Reacción de Sandmeyer: La sal de diazonio se trata con azida de sodio para introducir el grupo azida.
Métodos de Producción Industrial
La producción industrial de 1-azido-2-cloro-4-yodobenceno típicamente involucra rutas sintéticas similares pero a mayor escala. El proceso está optimizado para rendimiento y pureza, a menudo utilizando reactores de flujo continuo y sistemas automatizados para asegurar una producción consistente.
Análisis De Reacciones Químicas
Tipos de Reacciones
El 1-azido-2-cloro-4-yodobenceno experimenta varios tipos de reacciones químicas, que incluyen:
Reacciones de Sustitución: Los grupos azida, cloro y yodo pueden ser sustituidos por otros grupos funcionales en condiciones apropiadas.
Reacciones de Reducción: El grupo azida puede ser reducido a un grupo amina.
Reacciones de Oxidación: El compuesto puede experimentar reacciones de oxidación, particularmente en el grupo azida.
Reactivos y Condiciones Comunes
Sustitución: Los reactivos comunes incluyen nucleófilos como azida de sodio, yoduro de sodio y gas cloro.
Reducción: Agentes reductores como hidruro de aluminio y litio (LiAlH₄) o gas hidrógeno en presencia de un catalizador.
Oxidación: Agentes oxidantes como permanganato de potasio (KMnO₄) o peróxido de hidrógeno (H₂O₂).
Principales Productos Formados
Sustitución: Los productos incluyen varios bencenos sustituidos dependiendo del nucleófilo utilizado.
Reducción: El producto principal es el 1-amino-2-cloro-4-yodobenceno.
Oxidación: Los productos incluyen derivados oxidados del grupo azida, como los compuestos nitro.
Aplicaciones Científicas De Investigación
El 1-azido-2-cloro-4-yodobenceno tiene varias aplicaciones en investigación científica:
Química: Se utiliza como precursor en la síntesis de moléculas orgánicas más complejas y como reactivo en la química de clic.
Biología: Se emplea en el estudio de sistemas biológicos, particularmente en el etiquetado de biomoléculas.
Medicina: Se investiga su posible uso en el desarrollo de fármacos y como agente de radiomarcado para la imagenología de diagnóstico.
Industria: Se utiliza en la producción de productos químicos y materiales especiales, incluidos polímeros y tintes.
Mecanismo De Acción
El mecanismo de acción del 1-azido-2-cloro-4-yodobenceno involucra su reactividad con varios nucleófilos y electrófilos. El grupo azida es particularmente reactivo y puede experimentar reacciones de cicloadición, formando triazoles. Los átomos de cloro y yodo pueden participar en reacciones de sustitución, lo que hace que el compuesto sea versátil en aplicaciones sintéticas .
Comparación Con Compuestos Similares
Compuestos Similares
1-Azido-4-yodobenceno: Estructura similar pero carece del átomo de cloro.
1-Cloro-4-yodobenceno: Estructura similar pero carece del grupo azida.
1-Azido-2-clorobenceno: Estructura similar pero carece del átomo de yodo
Unicidad
El 1-azido-2-cloro-4-yodobenceno es único debido a la presencia de los tres grupos funcionales (azida, cloro y yodo) en el anillo de benceno. Esta combinación de sustituyentes proporciona un perfil de reactividad único, lo que lo hace valioso en diversas aplicaciones sintéticas y de investigación.
Propiedades
Fórmula molecular |
C6H3ClIN3 |
|---|---|
Peso molecular |
279.46 g/mol |
Nombre IUPAC |
1-azido-2-chloro-4-iodobenzene |
InChI |
InChI=1S/C6H3ClIN3/c7-5-3-4(8)1-2-6(5)10-11-9/h1-3H |
Clave InChI |
ASADGAPJISKGBP-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C=C1I)Cl)N=[N+]=[N-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[(4,7-dimethoxy-1H-indol-2-yl)formamido]-2-phenylacetic acid](/img/structure/B12314674.png)

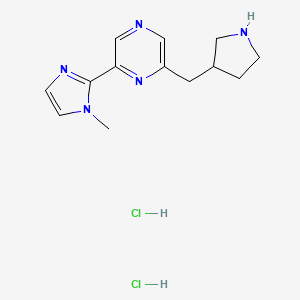
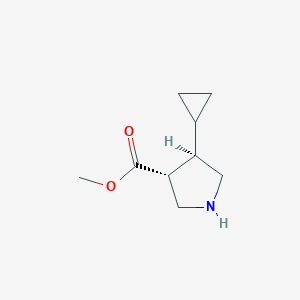
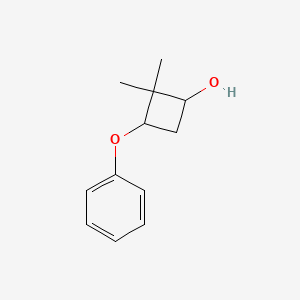
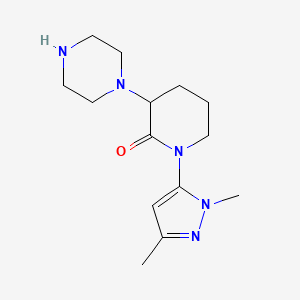
![5-(Chloromethyl)-1-azabicyclo[3.2.1]octane hydrochloride](/img/structure/B12314699.png)
![6,6-Dimethyl-1-oxaspiro[2.5]octane](/img/structure/B12314704.png)


![(3aS,7aR)-5-methyl-octahydro-1H-pyrrolo[3,4-c]pyridine](/img/structure/B12314730.png)
![2-{[1-(4-Fluorobenzenesulfonyl)piperidin-3-YL]formamido}propanoic acid](/img/structure/B12314735.png)
